molecular formula C23H21N3O3 B10889205 N'-[(3Z)-1-benzyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-3-(5-methylfuran-2-yl)propanehydrazide

N'-[(3Z)-1-benzyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-3-(5-methylfuran-2-yl)propanehydrazide

Cat. No.: B10889205
M. Wt: 387.4 g/mol
InChI Key: XYIVYWGQOOQMAY-UHFFFAOYSA-N
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Description

N’-[(3Z)-1-benzyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-3-(5-methylfuran-2-yl)propanehydrazide is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .

Preparation Methods

The synthesis of N’-[(3Z)-1-benzyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-3-(5-methylfuran-2-yl)propanehydrazide typically involves the condensation of an indole derivative with a hydrazide compound. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction. Industrial production methods may involve more efficient catalytic processes to increase yield and purity .

Chemical Reactions Analysis

N’-[(3Z)-1-benzyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-3-(5-methylfuran-2-yl)propanehydrazide undergoes various chemical reactions, including:

Scientific Research Applications

N’-[(3Z)-1-benzyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-3-(5-methylfuran-2-yl)propanehydrazide has several scientific research applications:

Mechanism of Action

The mechanism of action of N’-[(3Z)-1-benzyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-3-(5-methylfuran-2-yl)propanehydrazide involves its interaction with specific molecular targets. The indole moiety allows it to bind to various receptors and enzymes, modulating their activity. This interaction can lead to the inhibition of certain biological pathways, resulting in its observed biological effects .

Comparison with Similar Compounds

N’-[(3Z)-1-benzyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-3-(5-methylfuran-2-yl)propanehydrazide can be compared with other indole derivatives such as:

These compounds share the indole core structure but differ in their substituents, which can significantly impact their biological activities and applications.

Properties

Molecular Formula

C23H21N3O3

Molecular Weight

387.4 g/mol

IUPAC Name

N-(1-benzyl-2-hydroxyindol-3-yl)imino-3-(5-methylfuran-2-yl)propanamide

InChI

InChI=1S/C23H21N3O3/c1-16-11-12-18(29-16)13-14-21(27)24-25-22-19-9-5-6-10-20(19)26(23(22)28)15-17-7-3-2-4-8-17/h2-12,28H,13-15H2,1H3

InChI Key

XYIVYWGQOOQMAY-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(O1)CCC(=O)N=NC2=C(N(C3=CC=CC=C32)CC4=CC=CC=C4)O

Origin of Product

United States

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